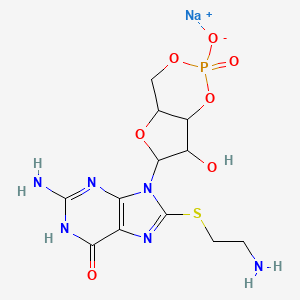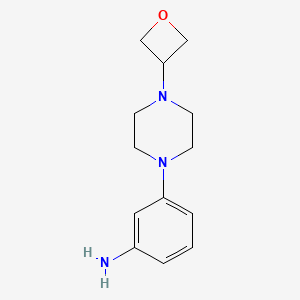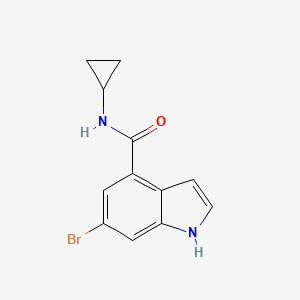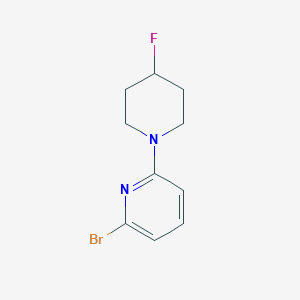
8-(2-Aminoethylthio) guanosine-3',5'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is a derivative of cyclic guanosine monophosphate (cGMP). This compound is known for its role as a second messenger in various biological processes, particularly in signal transduction pathways. It is often used in research to study the effects of cGMP and its analogs on cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves the modification of guanosine-3’,5’-cyclic monophosphate. The process typically includes the introduction of an aminoethylthio group at the 8-position of the guanine base. This can be achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its sodium salt form. Quality control measures, such as high-performance liquid chromatography (HPLC), are often employed to ensure the consistency and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of analogs with different functional groups .
Applications De Recherche Scientifique
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a probe to study the chemical properties and reactivity of cGMP analogs.
Biology: Employed in research on signal transduction pathways, particularly those involving cGMP-dependent protein kinases and phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cGMP signaling, such as cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes .
Mécanisme D'action
The mechanism of action of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with cGMP-dependent protein kinases, cyclic nucleotide-gated channels, and phosphodiesterases. By binding to these molecular targets, the compound can modulate various cellular processes, including ion channel regulation, gene expression, and cell proliferation. The specific pathways involved depend on the cellular context and the presence of other signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate (cGMP): The parent compound, which serves as a second messenger in various signaling pathways.
8-Bromo-cGMP: A more stable analog of cGMP that is resistant to phosphodiesterases.
Dibutyryl-cGMP: A cell-permeable analog of cGMP that can easily cross cell membranes .
Uniqueness
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is unique due to the presence of the aminoethylthio group at the 8-position of the guanine base. This modification can enhance its binding affinity to specific molecular targets and alter its biological activity compared to other cGMP analogs. Additionally, the sodium salt form improves its solubility and stability, making it suitable for various research applications .
Propriétés
Formule moléculaire |
C12H16N6NaO7PS |
|---|---|
Poids moléculaire |
442.32 g/mol |
Nom IUPAC |
sodium;2-amino-8-(2-aminoethylsulfanyl)-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N6O7PS.Na/c13-1-2-27-12-15-5-8(16-11(14)17-9(5)20)18(12)10-6(19)7-4(24-10)3-23-26(21,22)25-7;/h4,6-7,10,19H,1-3,13H2,(H,21,22)(H3,14,16,17,20);/q;+1/p-1 |
Clé InChI |
DQOIAWLLLQBPKD-UHFFFAOYSA-M |
SMILES canonique |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCN)O)OP(=O)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)
